molecular formula C17H22N4O4S2 B2383336 4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 850936-37-7

4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2383336
M. Wt: 410.51
InChI Key: CZTOBNYPMVJKNW-UHFFFAOYSA-N
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Description

The compound “4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The molecule also contains a sulfonyl group attached to the piperidine ring, an oxadiazole ring, and a benzamide moiety.

Scientific Research Applications

Synthesis and Structural Analysis

The compound is part of a broader class of chemicals involving 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, known for their valuable biological activities. A study detailed the synthesis of derivatives from aralkyl/aryl carboxylic acids through a series of steps, including the creation of heterocyclic 1,3,4-oxadiazole nucleophiles and an electrophile from 4-methylpiperidine. These compounds were structurally elucidated using spectral data from IR, 1H-NMR, and EI-MS, demonstrating a methodical approach to synthesizing and analyzing compounds within this chemical class (Aziz‐ur‐Rehman et al., 2017).

Biological Studies and Antimicrobial Activity

Several studies have examined the biological activities of compounds related to "4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide". For instance, derivatives have been evaluated for their antibacterial activities, exhibiting valuable results against various bacterial strains. This highlights the potential of these compounds in addressing microbial resistance and developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017). Additionally, the crystal structure and Hirshfeld surface analysis of related derivatives have provided insights into their molecular architecture and potential interaction mechanisms with biological targets, further supporting their relevance in drug design and pharmacological research (Subbulakshmi N. Karanth et al., 2019).

Anticancer and Anti-inflammatory Potential

Compounds incorporating the 1,3,4-oxadiazol-2-yl moiety have also been synthesized with the aim of exploring their anti-inflammatory and anti-cancer properties. This research direction emphasizes the versatility of these compounds in potentially addressing a range of pathological conditions and underscores the ongoing interest in developing novel therapeutic agents based on this chemical framework (Madhavi Gangapuram et al., 2009).

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S2/c1-12-7-9-21(10-8-12)27(23,24)14-5-3-13(4-6-14)16(22)18-17-20-19-15(25-17)11-26-2/h3-6,12H,7-11H2,1-2H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTOBNYPMVJKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide

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